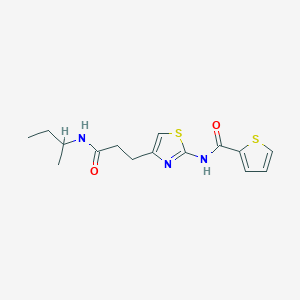
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole compounds and has shown promising results in various studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves the condensation of 2-aminothiophene-3-carboxylic acid with sec-butylamine, followed by the reaction of the resulting product with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(2-oxo-2-(thiazol-2-yl)ethyl)benzamide to yield the final product.
Starting Materials
2-aminothiophene-3-carboxylic acid, sec-butylamine, thionyl chloride, 4-(2-oxo-2-(thiazol-2-yl)ethyl)benzamide
Reaction
Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with sec-butylamine in the presence of a coupling agent such as EDC or HATU to form N-(sec-butylamino)-2-aminothiophene-3-carboxamide., Step 2: Reaction of N-(sec-butylamino)-2-aminothiophene-3-carboxamide with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride., Step 3: Reaction of the acid chloride with 4-(2-oxo-2-(thiazol-2-yl)ethyl)benzamide in the presence of a base such as triethylamine to yield N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide.
Wirkmechanismus
The mechanism of action of N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A involves the inhibition of various enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells. It also inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are responsible for the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemische Und Physiologische Effekte
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the aggregation of amyloid beta and alpha-synuclein proteins. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A in lab experiments is its high potency and selectivity. It can selectively target cancer cells and inhibit their growth without affecting normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A. One such direction is to further investigate its potential in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential in combination therapy with other anticancer agents. Additionally, research can be conducted to improve its solubility and bioavailability for better in vivo administration.
In conclusion, N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, also known as N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A, is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and proteins that play a crucial role in the growth and proliferation of cancer cells, as well as the aggregation of amyloid beta and alpha-synuclein proteins. While there are limitations to its use in lab experiments, there are several future directions for research on N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide A can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Eigenschaften
IUPAC Name |
N-[4-[3-(butan-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-3-10(2)16-13(19)7-6-11-9-22-15(17-11)18-14(20)12-5-4-8-21-12/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSOYMNGJHLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2660705.png)

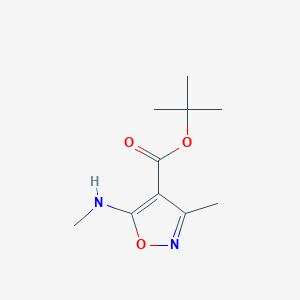


![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)
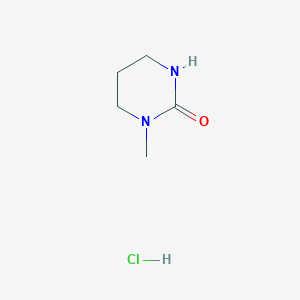
![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)
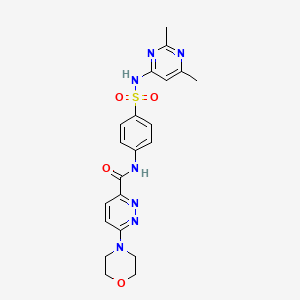
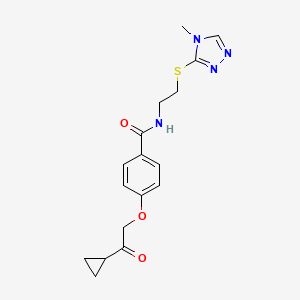
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)
![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)